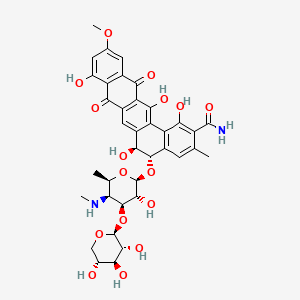
Cymantrenecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cymantrenecarboxaldehyde is an organometallic compound that features a cyclopentadienyl ring bonded to a manganese tricarbonyl moiety, with an aldehyde functional group attached to the cyclopentadienyl ring. This compound is a derivative of cymantrene, known for its unique properties and versatile reactivity, making it a valuable subject of study in organometallic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cymantrenecarboxaldehyde can be synthesized through the reaction of cymantrene with formylating agents. One common method involves the reaction of cymantrene with pyrrol in acetic acid, resulting in the formation of this compound . Another approach is the formylation of cymantrene using Vilsmeier-Haack reaction conditions, where a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organometallic synthesis and formylation reactions can be applied on a larger scale. The choice of reagents, reaction conditions, and purification techniques would be optimized for industrial applications to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cymantrenecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution: The cyclopentadienyl ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Cymantrenecarboxylic acid
Reduction: Cymantrenecarbinol
Substitution: Various substituted cymantrene derivatives depending on the substituents used
Applications De Recherche Scientifique
Cymantrenecarboxaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiparasitic properties
Medicine: Studied for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of cymantrenecarboxaldehyde involves its interaction with molecular targets through its aldehyde and organometallic moieties. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the organometallic moiety can participate in coordination and redox reactions. These interactions can modulate various cellular pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
Cymantrenecarboxaldehyde can be compared with other similar compounds, such as:
Cymantrene: The parent compound, which lacks the aldehyde functional group.
Cymantrenyl-Nucleobases: Derivatives that incorporate nucleobases, showing enhanced biological activities.
Tetracymantrenylporphyrin: A compound with multiple cymantrene units attached to a porphyrin ring, used in materials science and catalysis.
This compound is unique due to its combination of an aldehyde functional group with the organometallic cymantrene structure, providing a versatile platform for further functionalization and applications in various fields.
Propriétés
Numéro CAS |
12152-61-3 |
|---|---|
Formule moléculaire |
C9H5MnO4- |
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-2,4-dien-1-ylidenemethanolate;manganese |
InChI |
InChI=1S/C6H6O.3CO.Mn/c7-5-6-3-1-2-4-6;3*1-2;/h1-5,7H;;;;/p-1 |
Clé InChI |
PRRNEYDSQUODBU-UHFFFAOYSA-M |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C[O-])C=C1.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



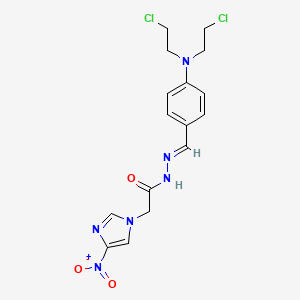
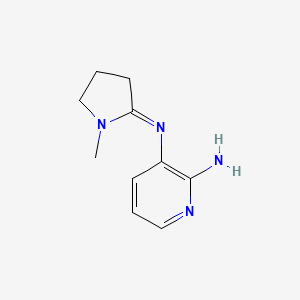

![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)

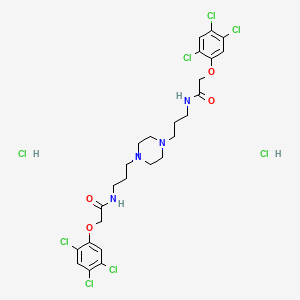
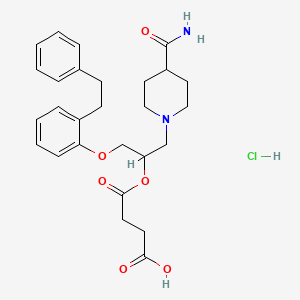

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)

